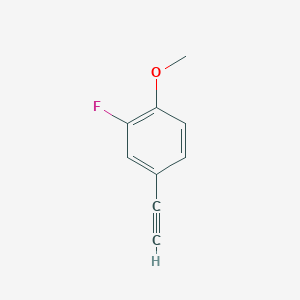

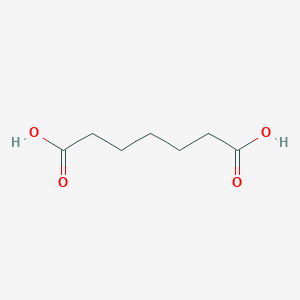

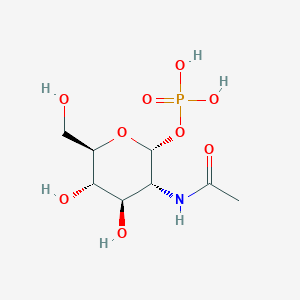

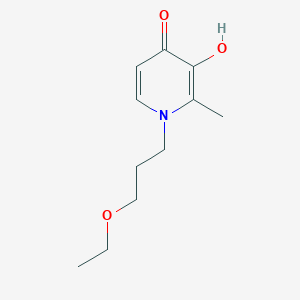

![molecular formula C14H11N3O4 B051540 7-Nitro-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 120101-66-8](/img/structure/B51540.png)

7-Nitro-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of pyridin-2-yl and benzo[b][1,4]oxazin-3(4H)-one, which are both well-known structures in many natural products and bioactive pharmaceuticals .

Synthesis Analysis

A catalyst-free synthesis method has been reported for the synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates, which might be related to the synthesis of the compound . This method utilizes easily accessible N-hetaryl ureas and alcohols .科学的研究の応用

Synthesis and Structural Characterization

The synthesis of related nitro pyrido- and dipyrido[1,4]oxazines involves the reaction of 2-chloro-3,5-dinitropyridine with various o-aminophenols, followed by intramolecular substitution of the nitro group. This process leads to the formation of new heterocyclic systems, including the target compound, showcasing the versatility of nitro derivatives in generating novel molecular structures (Bastrakov et al., 2016).

Biological and Medicinal Applications

Compounds derived from 7-Nitro-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one exhibit significant biological activities. For instance, derivatives have been studied for their DNA-PK inhibition and anti-platelet activity. Among these, certain compounds demonstrated potent inhibitory effects on collagen-induced platelet aggregation and moderate to low DNA-PK inhibitory activity, indicating potential therapeutic applications in diseases related to platelet aggregation and DNA repair mechanisms (Ihmaid et al., 2012).

Antimicrobial Applications

Novel compounds incorporating the oxazine and pyridine scaffolds have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. Some of these compounds have shown significant activity, highlighting the potential of these molecules as bases for developing new antimicrobial agents (Desai et al., 2017).

Herbicidal Activity

Derivatives of the compound have also been investigated for their herbicidal activity. The synthesis and evaluation of these derivatives aim at discovering new herbicides with high efficacy, broad-spectrum activity, and safety for crops. Preliminary bioassays indicate that some derivatives possess commercial levels of herbicidal activity, comparable to established protox-inhibiting herbicides, signifying their potential use in agriculture (Huang et al., 2005).

特性

IUPAC Name |

7-nitro-4-(pyridin-2-ylmethyl)-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O4/c18-14-9-21-13-7-11(17(19)20)4-5-12(13)16(14)8-10-3-1-2-6-15-10/h1-7H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXQKNPVJURLCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=C(O1)C=C(C=C2)[N+](=O)[O-])CC3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560130 |

Source

|

| Record name | 7-Nitro-4-[(pyridin-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Nitro-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one | |

CAS RN |

120101-66-8 |

Source

|

| Record name | 7-Nitro-4-[(pyridin-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

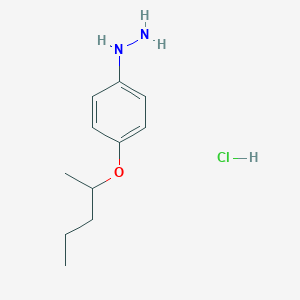

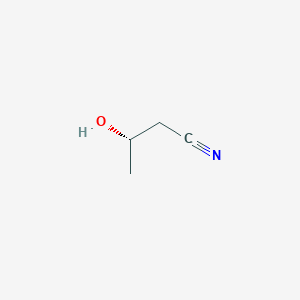

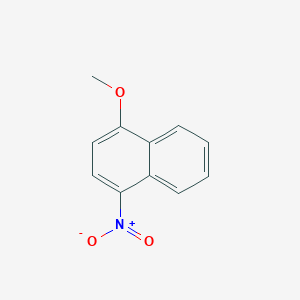

![1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B51471.png)